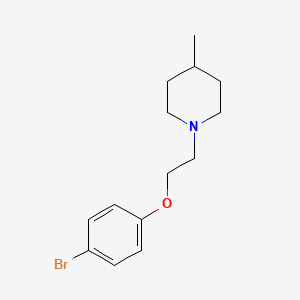

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine

Description

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine is a piperidine derivative characterized by a six-membered piperidine ring substituted with a methyl group at the 4-position. An ethyl chain links the piperidine nitrogen to a 4-bromophenoxy group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the bromophenyl group) and basicity (from the piperidine ring).

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXUULLSHCNAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substituents

1-(1-Phenylcyclohexyl)-4-methylpiperidine

- Structure: Features a phenylcyclohexyl group instead of the ethyl-bromophenoxy chain.

- Pharmacology : In mouse studies, this compound exhibited lower potency (0.05–2.15×PCP) in inducing ataxia and a narrow therapeutic index, suggesting higher toxicity compared to phencyclidine (PCP) analogs .

- Key Difference : The bulky phenylcyclohexyl group reduces receptor affinity and increases steric hindrance, likely contributing to its reduced efficacy .

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine

- Structure : Contains a sulfamoylbenzene and 1,3,4-oxadiazole moiety.

- Pharmacology : Demonstrated antibacterial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 8–64 µg/mL .

- Key Difference: The sulfamoyl and oxadiazole groups enhance hydrogen-bonding interactions with bacterial targets, unlike the bromophenoxy group in the parent compound .

Piperazine and Pyrrolidine Analogs

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

- Structure : Replaces piperidine with piperazine (a seven-membered ring with two nitrogen atoms).

- Physicochemical Properties : Higher polarity and basicity (pKa ~9.5) due to the additional nitrogen.

- Synthesis : Optimized via nucleophilic substitution in DMF with LiH, achieving 95% purity .

- Key Difference : Piperazine’s dual nitrogen atoms may improve solubility but reduce blood-brain barrier penetration compared to piperidine derivatives .

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Compounds with Modified Substituents

1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

- Structure : Incorporates a silyl-protected hydroxyl group at the 4-position.

- Properties : Increased hydrophobicity (logP ~3.8) and metabolic stability due to the bulky tert-butyldimethylsilyl (TBS) group .

- Key Difference : The TBS group shields reactive sites, making this compound more suitable for prodrug development .

1-(2-{(2R)-1-[(Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine (FP3)

- Structure : Contains a fluorophenylsulfonyl-pyrrolidine moiety.

- Pharmacology : Evaluated as a 5-HT7 receptor antagonist for positron emission tomography (PET) imaging. Demonstrated high receptor affinity (Ki = 2.3 nM) but rapid clearance in vivo .

- Key Difference: The sulfonyl group enhances binding to serotonin receptors, unlike the bromophenoxy group .

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Biological Activity | Therapeutic Index (vs. PCP) |

|---|---|---|---|---|

| 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine | 298.21 | 4-Bromophenoxy, ethyl, methyl | Limited data; suspected CNS activity | N/A |

| 1-(1-Phenylcyclohexyl)-4-methylpiperidine | 273.43 | Phenylcyclohexyl, methyl | Ataxia (0.05–2.15×PCP) | 0.16–1.83 (lethality) |

| 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine | 299.21 | Piperazine, bromophenoxy | Synthetic intermediate | N/A |

| FP3 | 382.47 | Fluorophenylsulfonyl-pyrrolidine | 5-HT7 antagonism (Ki = 2.3 nM) | N/A |

Research Findings and Implications

- Structure-Activity Relationships :

- Toxicity Profiles : Compounds with smaller therapeutic indices (e.g., 1-(1-phenylcyclohexyl)-4-methylpiperidine) highlight the need for substituent optimization to balance efficacy and safety .

- Synthetic Accessibility: Piperidine derivatives with bromophenoxy groups are more straightforward to synthesize than fluorinated analogs, which require radioisotope handling .

Biological Activity

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrN

- Molecular Weight : 270.19 g/mol

- CAS Number : 401502-19-0

The compound features a piperidine ring substituted with a bromophenoxyethyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromophenoxy group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing piperidine structures demonstrate significant antibacterial effects against various pathogens.

Antiviral Activity

In a related study, piperidine derivatives were screened for antiviral activity against Hepatitis C Virus (HCV). The results indicated that certain compounds showed promising inhibition profiles, suggesting that the piperidine scaffold may contribute to antiviral efficacy.

Case Studies

- Antiviral Screening : A study evaluated several piperidine derivatives for their ability to inhibit HCV NS3/4A protease. The findings revealed that modifications to the piperidine structure could enhance antiviral activity while maintaining low cytotoxicity levels .

- Anticancer Potential : Research on structurally similar compounds has highlighted their potential in cancer therapy. For example, certain piperidine derivatives demonstrated cytotoxic effects in cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for various biological activities:

- Antibacterial Evaluation : Compounds derived from 4-methylpiperidine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This underscores the potential of modifying the piperidine core to enhance antimicrobial properties .

- Cytotoxicity Assays : In vitro assays have shown that specific modifications to the piperidine structure can lead to improved therapeutic indices in cancer models, indicating a need for further exploration of structure-activity relationships .

Q & A

Q. How should researchers address potential toxicity or environmental risks during early-stage development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.